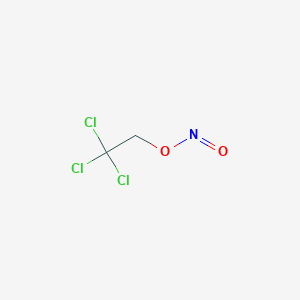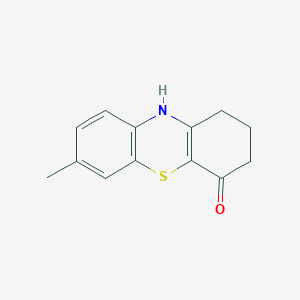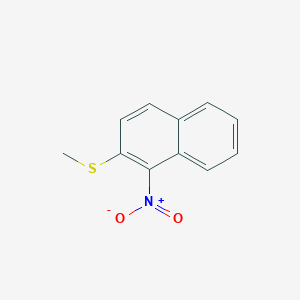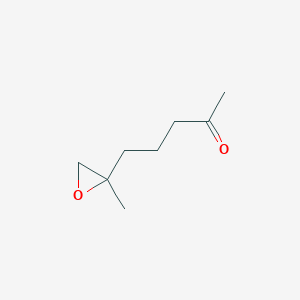
5-(2-Methyloxiran-2-yl)pentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methyloxiran-2-yl)pentan-2-one is a chemical compound with the molecular formula C8H14O2. It is an epoxide, which means it contains a three-membered ring consisting of an oxygen atom and two carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyloxiran-2-yl)pentan-2-one typically involves the epoxidation of an olefin precursor. One common method is the stereoselective epoxidation of the corresponding olefin using hydrogen peroxide (H2O2) as the oxidant . This reaction occurs under mild conditions and produces the desired epoxide with good yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for efficient and consistent production of the compound, which is essential for its use in large-scale applications .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Methyloxiran-2-yl)pentan-2-one undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidation reactions, leading to the formation of diols or other oxygenated products.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce diols, while reduction reactions can yield alcohols. Substitution reactions can lead to a variety of products, depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
5-(2-Methyloxiran-2-yl)pentan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(2-Methyloxiran-2-yl)pentan-2-one involves its ability to react with various biological molecules. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to inhibit enzymes and disrupt biological pathways, making it useful in drug development and other applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyloxirane: A simpler epoxide with similar reactivity but a smaller molecular structure.
2-Methyl-5-oxopentanoic acid: A related compound with a ketone group instead of an epoxide ring.
Carfilzomib: A proteasome inhibitor that contains a similar epoxide moiety and is used in cancer treatment.
Uniqueness
5-(2-Methyloxiran-2-yl)pentan-2-one is unique due to its specific structure, which combines an epoxide ring with a pentanone backbone. This combination of functional groups gives the compound distinct reactivity and makes it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
92681-32-8 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
5-(2-methyloxiran-2-yl)pentan-2-one |
InChI |
InChI=1S/C8H14O2/c1-7(9)4-3-5-8(2)6-10-8/h3-6H2,1-2H3 |
InChI-Schlüssel |
NQDDVWRAJXCYPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCCC1(CO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


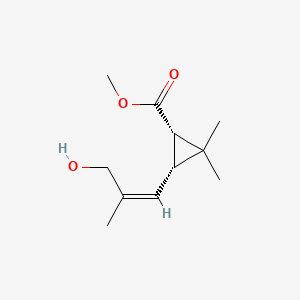

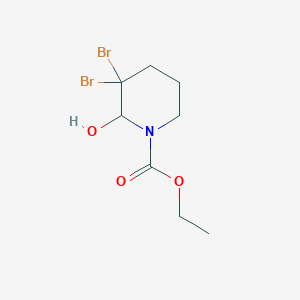
![6,8-Dibromo-1-azaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14366037.png)
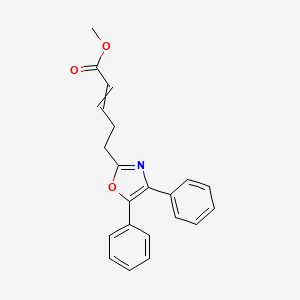

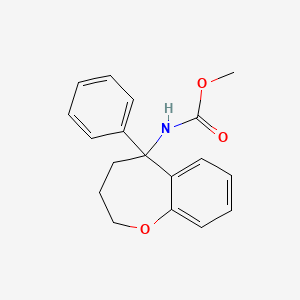
![(3R,4R)-3,4,5,6-Tetrahydro[1,1'-biphenyl]-3,4-diol](/img/structure/B14366054.png)
![Phenol, 4,4'-[oxybis(2,1-ethanediylthio)]bis-](/img/structure/B14366062.png)
![2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one](/img/structure/B14366073.png)

